Technical Guide: Solubility & Handling of 3-Methyl-1H-indole-7-carboxylic Acid
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 3-methyl-1H-indole-7-carboxylic acid in Dimethyl Sulfoxide (DMSO). [1] Executive Summary 3-methyl-1H-in...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 3-methyl-1H-indole-7-carboxylic acid in Dimethyl Sulfoxide (DMSO).
[1]
Executive Summary
3-methyl-1H-indole-7-carboxylic acid is a functionalized indole scaffold often utilized as a building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and receptor modulators.[1][2] While direct experimental solubility values for this specific isomer are rarely indexed in public repositories, its physicochemical profile allows for high-confidence solubility prediction based on structural analogs (Indole-7-carboxylic acid and 3-methylindole).[1]
Key Solubility Insight:
This compound exhibits high solubility in DMSO , making it suitable for the preparation of high-concentration stock solutions (10 mM – 100 mM) required for biological assays.[1][2] The lipophilic methyl group at C3 enhances organic solvent compatibility compared to the parent indole-7-carboxylic acid.[1][2]
Physicochemical Profile & Solubility Data
Chemical Identity
Property
Detail
Compound Name
3-methyl-1H-indole-7-carboxylic acid
Core Structure
Indole ring fused with a carboxylic acid (C7) and methyl group (C3)
Molecular Formula
C₁₀H₉NO₂
Molecular Weight
175.18 g/mol
Predicted LogP
~2.4 – 2.8 (Lipophilic)
pKa (Acid)
~4.5 (Carboxylic acid moiety)
pKa (Indole NH)
~16.0 (Very weak acid)
Solubility Data (Experimental & Analog-Derived)
The following data synthesizes vendor information for direct analogs to establish the working range for 3-methyl-1H-indole-7-carboxylic acid.
May require warming; less stable for long-term storage.[1][2]
Water
Low
< 1 mg/mL
Soluble only at high pH (forming the carboxylate salt).[1][2]
Critical Note: The addition of the methyl group at the C3 position increases lipophilicity (LogP) relative to Indole-7-carboxylic acid (LogP ~1.9), thereby improving solubility in aprotic organic solvents like DMSO while decreasing water solubility.[1][2]
Experimental Protocol: Stock Solution Preparation
Objective: Prepare a stable 10 mM stock solution in DMSO for biological screening.
When using this stock solution in cellular or enzymatic assays:
DMSO Tolerance: Ensure the final DMSO concentration in the assay well does not exceed the tolerance of the biological system (typically 0.1% to 1.0% ).[1][2]
Serial Dilution:
Perform intermediate dilutions in DMSO to maintain solubility.[2]
Perform the final dilution into the aqueous buffer immediately prior to addition to cells/proteins to minimize precipitation risk.[1][2]
Precipitation in Media:
At high concentrations (>100 µM in aqueous media), the compound may precipitate due to its lipophilicity (LogP ~2.4).[1][2]
Mitigation: Use a carrier protein (e.g., BSA) in the buffer if permitted by the assay design.[2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74281, Indole-7-carboxylic acid. Retrieved from [Link]
Fisher Scientific. Indole-7-carboxylic acid, 97% Product Specifications. Retrieved from [Link]
Cheméo. Chemical Properties of Indole, 3-methyl- (Skatole). Retrieved from [Link][1][2]
Tetratek. NMR Analysis of Methyl 1H-indole-3-carboxylate in DMSO-d6. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3-methyl-1H-indole-7-carboxylic acid: Sourcing, Purity Standards, and Validation
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, CMC Leads, and Sourcing Managers[1]
Executive Summary
3-methyl-1H-indole-7-carboxylic acid is a high-value, non-commodity scaffold often utilized in the design of kinase inhibitors, GPCR ligands, and peptidomimetics.[1] Unlike its ubiquitously available isomers (e.g., 2-carboxylic or 3-acetic acid derivatives), the 7-carboxylic acid variant presents unique challenges in regioselective synthesis and commercial availability.[1]
This guide addresses the "Isomer Trap"—the high risk of receiving regioisomeric impurities (4-, 5-, or 6-carboxylic acids) from non-validated suppliers.[1] We define a rigorous sourcing strategy and a self-validating Quality Control (QC) protocol to ensure structural integrity for IND-enabling studies.
Part 1: Chemical Identity & The "Isomer Trap"[1]
The 7-position of the indole ring is sterically unique, often used to induce specific binding conformations (e.g., intramolecular hydrogen bonding with the N1-H) or to block metabolic sites.[1] However, standard Fischer Indole Synthesis often favors cyclization at the less sterically hindered positions, making the 7-isomer a "minority product" in unoptimized reactions.[1]
Target Molecule Specifications:
Chemical Name: 3-methyl-1H-indole-7-carboxylic acid[1][2]
C3-Methyl: Blocks oxidative metabolism at the reactive C3 site; adds lipophilicity.[1]
C7-Carboxylic Acid: Provides an "ortho-like" handle relative to the indole nitrogen, enabling unique chelation or macrocyclization strategies.[1]
The Supply Chain Risk
Most "in-stock" listings for this CAS are often mislabeled batches of 3-methyl-1H-indole-2-carboxylic acid or 7-methyl-1H-indole-3-carboxylic acid .[1]
Critical Warning: Do not rely solely on CAS numbers provided by Tier 3 (aggregator) vendors.[1]
Verified CAS: While specific CAS numbers exist for derivatives, the free acid is often custom-synthesized.[1] Note: Always search by structure (SMILES/InChI), not just name.
Part 2: Sourcing Landscape & Supplier Tiering[1]
Due to the synthetic difficulty, this compound is rarely a "bulk stock" item. Sourcing strategies must shift from "Catalog Buying" to "Custom Validation."[1]
Supplier Tiering Matrix
Tier
Supplier Type
Recommended Vendors
Risk Profile
Recommended Action
1
Global Catalogs
Sigma-Aldrich (MilliporeSigma), Thermo Fisher
Low Risk / High Cost
Use for reference standards (mg scale).[1] Likely to backorder.
2
Specialty Indole Houses
Enamine , Combi-Blocks , Biosynth
Low Risk / Moderate Cost
Primary Sourcing Channel. These vendors specialize in heterocyclic chemistry.[1]
3
Aggregators
Alibaba, MolPort (unverified sellers)
Critical Risk
Avoid unless validating with the protocol below.[1] High probability of regio-isomers.[1]
Sourcing Workflow Diagram
Caption: Strategic sourcing workflow emphasizing the mandatory QC gate before bulk acquisition.
Part 3: Purity Standards & Impurity Profiling[1]
For pharmaceutical applications, "98% Purity by HPLC" is insufficient because it does not detect regioisomers with identical retention times.
The "Pharma-Grade" Standard[1]
Chemical Purity: >98.0% (HPLC, 254 nm & 210 nm).[1]
Regio-Isomeric Purity: >99% (Confirmed by 1H-NMR).[1]
Genotoxic Impurities (GTI): Hydrazines (starting materials) must be <10 ppm.[1]
Key Impurities to Target[1]
Regioisomers: 3-methylindole-5-carboxylic acid (common byproduct of Bartoli synthesis).[1]
Decarboxylated Species: 3-methylindole (Skatole) – resulting from thermal instability of the acid.[1]
Oxidation Products: 3-formyl-indole derivatives if the methyl group oxidizes.[1]
Part 4: Self-Validating QC Protocol
This protocol uses Orthogonal Analysis to triangulate the identity.[1] You must prove the carboxylic acid is at C7 and not C4, C5, or C6.
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][3]
Gradient: 5% B to 95% B over 15 mins.
Pass Criteria: Single peak >98% area; Mass [M+H]+ = 176.2.[1]
Step 2: 1H-NMR (The Structural "Fingerprint")
This is the Go/No-Go step.[1] You must analyze the splitting pattern of the aromatic protons (H4, H5, H6).[1]
Solvent: DMSO-d6 (Carboxylic acid proton may be broad or invisible; focus on the ring).[1]
The Logic:
7-COOH (Target): The benzene ring has protons at 4, 5, and 6.[1] This is a 1,2,3-trisubstituted system.[1]
H5: Appears as a Triplet (t) (approx 7.5-8.0 Hz coupling).[1]
H4 & H6: Appear as Doublets (d).
5-COOH (Impurity): The benzene ring has protons at 4, 6, 7.[1]
H4 & H6: Appear as singlets (s) or doublets with small meta coupling (approx 1-2 Hz).
H7: Doublet with ortho coupling to H6.
6-COOH (Impurity): Similar to 5-COOH, but different shifts.[1]
Step 3: NOESY (Regio-Confirmation)
If the splitting pattern is ambiguous due to peak overlap:
Run a 2D NOESY.
Target Signal: The C3-Methyl group (~2.3 ppm) will show an NOE correlation to the H4 proton.[1]
Verification: Identify H4 via NOE. Check H4's coupling. If H4 is a doublet (approx 8Hz), it has an ortho neighbor (H5), confirming the 4,5,6 proton string (and thus 7-substitution).[1]
Analytical Logic Diagram
Caption: NMR decision tree for distinguishing the 7-COOH target from common regioisomers.
Part 5: Handling & Stability[1]
Storage: Store at -20°C. Indole-3-methyl groups are susceptible to air oxidation to form 3-formyl indoles (indolenines) over time.[1]
Light Sensitivity: Protect from light; indoles typically darken (polymerize) upon UV exposure.[1]
Solubility: Poor solubility in water.[1] Dissolve in DMSO or DMF for stock solutions.[1] For reactions, use THF or MeOH.[1]
References
PubChem. Compound Summary: Indole-3-carboxylic acid derivatives.[1] National Library of Medicine.[1] Available at: [Link][1]
Humphrey, G. R., & Kuethe, J. T. (2006).[1] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.[1] (Authoritative review on indole synthesis regioselectivity). Available at: [Link][1]
Application Notes and Protocols: Amide Bond Formation with 3-methyl-1H-indole-7-carboxylic acid
Introduction Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3] Among the diverse carb...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3] Among the diverse carboxylic acids utilized in these syntheses, indole-containing scaffolds are of particular interest due to their prevalence in biologically active natural products and synthetic drugs. 3-methyl-1H-indole-7-carboxylic acid is a valuable building block, offering a unique substitution pattern that can be exploited to modulate the physicochemical and pharmacological properties of target molecules.
This guide provides a comprehensive overview and detailed protocols for the efficient formation of amide bonds using 3-methyl-1H-indole-7-carboxylic acid. We will delve into the mechanistic rationale behind common coupling strategies, offer step-by-step experimental procedures, and provide insights into troubleshooting potential challenges. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile indole derivative into their synthetic workflows.
The Significance of the 3-methyl-1H-indole-7-carboxylic acid Moiety
The indole ring system is a privileged scaffold in drug discovery, and its substitution pattern significantly influences biological activity. The presence of a methyl group at the 3-position can enhance metabolic stability and modulate binding interactions with biological targets. The carboxylic acid at the 7-position provides a convenient handle for derivatization, allowing for the introduction of various amine-containing fragments to explore structure-activity relationships (SAR).
Core Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. This is typically achieved using a variety of coupling reagents.
Common Coupling Reagents
A plethora of coupling reagents are available, each with its own advantages and disadvantages. For the purposes of this guide, we will focus on two widely used and robust systems:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent known for its rapid reaction times, high yields, and ability to suppress racemization.[5][6] It is particularly effective for coupling sterically hindered substrates.[6][7]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole): A classic and cost-effective carbodiimide-based method.[4][8] HOBt is added to form an active ester, which minimizes side reactions and reduces the risk of racemization.[9]
The choice of coupling reagent often depends on the specific substrates, desired scale, and cost considerations.
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the amide bond formation with 3-methyl-1H-indole-7-carboxylic acid using both HATU and EDC/HOBt coupling methods.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally recommended for its high efficiency and broad substrate scope.[5]
Materials:
3-methyl-1H-indole-7-carboxylic acid
Amine of choice
HATU
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Ethyl acetate (EtOAc)
Hexanes
Procedure:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methyl-1H-indole-7-carboxylic acid (1.0 equivalent).
Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1 M concentration).
Add HATU (1.1 - 1.5 equivalents) to the solution and stir.
Add DIPEA or TEA (2.0 - 3.0 equivalents) to the reaction mixture and stir at room temperature for 15-30 minutes for pre-activation.
Amine Addition: Add the desired amine (1.0 - 1.2 equivalents) to the activated carboxylic acid mixture.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
Work-up:
Once the reaction is complete, dilute the mixture with ethyl acetate.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes unreacted acid, HOBt, and the base.[6]
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol offers a reliable and more economical alternative to HATU.[8][10]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Ethyl acetate (EtOAc)
Hexanes
Procedure:
Reaction Setup: To a clean, dry round-bottom flask, add 3-methyl-1H-indole-7-carboxylic acid (1.0 equivalent) and HOBt (1.1 - 1.2 equivalents).
Dissolve the solids in anhydrous DCM or DMF (approximately 0.1 M concentration).
Cool the solution to 0 °C in an ice bath.
Add the desired amine (1.0 - 1.2 equivalents) followed by DIPEA or TEA (2.0 - 3.0 equivalents).
EDC Addition: Add EDC·HCl (1.2 - 1.5 equivalents) portion-wise to the stirred solution at 0 °C.
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
Work-up:
Dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x). The acidic wash removes excess amine and base, while the basic wash removes unreacted carboxylic acid and HOBt.
The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[10]
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired amide.
Data Presentation: Comparative Overview
Parameter
HATU Coupling
EDC/HOBt Coupling
Coupling Reagent
HATU
EDC·HCl
Additive
None required (HOAt is part of HATU)
HOBt
Base
DIPEA or TEA
DIPEA or TEA
Typical Equivalents (Reagent)
1.1 - 1.5
1.2 - 1.5
Typical Reaction Time
1 - 4 hours
12 - 18 hours
Reaction Temperature
Room Temperature
0 °C to Room Temperature
Byproduct Removal
Aqueous work-up
Aqueous work-up
Relative Cost
Higher
Lower
Efficiency
Generally higher, especially for hindered substrates
Good for a wide range of substrates
Mechanistic Insights & Visualizations
Understanding the underlying mechanisms of these coupling reactions is crucial for optimizing conditions and troubleshooting.
HATU Coupling Mechanism
The HATU-mediated coupling proceeds through the formation of a highly reactive OAt-active ester.[6] The presence of the 7-azabenzotriazole (HOAt) moiety accelerates the reaction and minimizes racemization.[6]
Caption: HATU-mediated amide bond formation workflow.
EDC/HOBt Coupling Mechanism
In the EDC/HOBt method, EDC first activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can be susceptible to side reactions. HOBt acts as a trap, reacting with the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to side reactions, and then reacts with the amine to form the amide.[9][11]
Application Note: Strategic Activation of 3-Methyl-1H-indole-7-carboxylic Acid
Topic: Reagents for activating 3-methyl-1H-indole-7-carboxylic acid carboxyl group Content Type: Detailed Application Notes and Protocols Abstract & Introduction The activation of 3-methyl-1H-indole-7-carboxylic acid pre...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reagents for activating 3-methyl-1H-indole-7-carboxylic acid carboxyl group
Content Type: Detailed Application Notes and Protocols
Abstract & Introduction
The activation of 3-methyl-1H-indole-7-carboxylic acid presents a unique set of steric and electronic challenges distinct from standard benzoic acid couplings. The carboxylic acid at the C7 position is situated in a "molecular bay," flanked by the indole N1-H and the C6-H. While the C3-methyl group advantageously blocks the most nucleophilic site of the indole ring (preventing common side reactions like Vilsmeier-Haack formylation during activation), the peri-interaction with the N1-H creates significant steric hindrance.
This guide outlines three distinct activation protocols tailored to specific experimental needs: HATU for high-throughput discovery, T3P for scalable/green chemistry, and Oxalyl Chloride for coupling with non-nucleophilic amines.[1]
Strategic Analysis of Reagents
The choice of reagent must balance reactivity against the risk of N-acylation (dimerization) and the ability to overcome the steric barrier at C7.
Reagent
Mechanism Class
Rec. Scale
Steric Penetration
Risk Profile
HATU
Uronium/Aza-benzotriazole
mg to g
High (HOAt effect)
Moderate (N-acylation if base excess)
T3P
Cyclic Phosphonic Anhydride
g to kg
High (Driven by entropy)
Low (Water-soluble byproducts)
Oxalyl Chloride
Acid Chloride
Any
Extreme (Highly reactive)
Low* (*Safe due to C3-Me block)
Decision Logic for Reagent Selection
Figure 1: Decision matrix for selecting the optimal activation strategy based on scale and coupling partner reactivity.
Detailed Protocols
Protocol A: The "Gold Standard" (HATU)
Best for: Discovery chemistry, small scales (10mg - 1g), and valuable amines.[1]
Mechanism: HATU generates an O-At-active ester.[1][2] The pyridine nitrogen in the HOAt leaving group provides an "anchoring" effect (neighboring group participation) that accelerates the reaction, crucial for the hindered C7 position.
Dissolution: Dissolve the indole acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
Base Addition: Add DIPEA (2.0 equiv) and stir for 5 minutes at Room Temperature (RT).
Note: The solution may darken slightly; this is normal for electron-rich indoles.[1]
Activation: Add HATU (1.1 equiv) in one portion. Stir for 15–30 minutes .
Critical Checkpoint: Do not add the amine immediately.[1] Allow the "Active Ester" (OAt-ester) to form.[1][2] Because C7 is hindered, this step is slower than with benzoic acid.[1]
Coupling: Add the amine partner (1.1 equiv) and the remaining DIPEA (0.5 - 1.0 equiv).
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.[1]
Workup: Dilute with EtOAc, wash with 10% LiCl (to remove DMF), followed by sat.
Best for: Process chemistry, scale-up (>5g), and simple purification.[1]
Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride.[1] It is unique because it is supplied as a solution (usually 50% in EtOAc or DMF) and its byproducts are water-soluble, eliminating the need for column chromatography in many cases.
Protocol C: The "Reactive Intermediate" (Oxalyl Chloride)
Best for: Non-nucleophilic amines (anilines, electron-deficient amines) or when coupling reagents fail.[1]
Safety Note: The 3-methyl group is essential here. In unsubstituted indoles, Oxalyl Chloride reacts at C3 to form glyoxyl chlorides.[1] The 3-methyl group blocks this, forcing reaction at the C7-COOH.
Formation: Stir at RT for 2 hours until gas evolution ceases and the solid dissolves (indicating Acid Chloride formation).
Evaporation (Recommended): Concentrate in vacuo to remove excess Oxalyl Chloride and HCl.[1] Redissolve the crude yellow solid in fresh DCM.
Why? Removing HCl prevents acid-mediated decomposition of sensitive amine partners.[1]
Coupling: Add this acid chloride solution dropwise to a solution of the Amine (1.0 equiv) and Et3N (2.0 equiv) in DCM at 0°C.
Mechanistic Visualization (HATU Activation)
The following diagram illustrates the specific pathway for HATU activation, highlighting the critical intermediate stabilization by the Aza-benzotriazole moiety which aids in overcoming the C7 peri-steric hindrance.
Figure 2: HATU activation pathway.[1] The conversion of the O-Acyl Uronium to the O-At Active Ester is critical for minimizing steric clash during amine approach.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Low Yield / SM Recovery
Steric hindrance at C7 prevents active ester formation.[1]
Switch to Protocol C (Acid Chloride).[1] The -COCl group is smaller than the -CO-OAt ester.[1]
N-Acylation (Dimer)
Indole Nitrogen (N1) is reacting with the activated acid.[1]
Use T3P (Protocol B). The acidic/neutral nature of T3P suppresses N-deprotonation compared to basic HATU conditions.[1]
Use DMF or NMP as solvent.[1] Heat to 40°C during activation step.[1]
References
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][6][7][8] Journal of the American Chemical Society.[1] Link[1]
Context: Establishes the superiority of HOAt (in H
Dunetz, J. R., et al. (2016).[1] T3P: Propylphosphonic Anhydride.[1][6][7][9][10] Organic Syntheses. Link[1]
Context: Detailed protocols for T3P usage in large-scale amide bond form
Somei, M., et al. (1981).[1] The Chemistry of Indoles.[1][5][6][11][12] V. Reaction of Indoles with Oxalyl Chloride. Chemical and Pharmaceutical Bulletin. Link
Context: Defines the reactivity of oxalyl chloride with indoles, highlighting the C3 vs C7 selectivity issues.
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Link
Context: Comprehensive review of coupling mechanisms and troubleshooting for difficult substrates.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 3-Methyl-1H-indole-7-carboxylic Acid
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Yield Optimization & Process Stability
Executive Summary: The Structural Challenge
The synthesis of 3-methyl-1H-indole-7-carboxylic acid presents a "perfect storm" of electronic and steric challenges.
Electronic Deactivation: The carboxylic acid (or ester) at the C7 position is strongly electron-withdrawing. This deactivates the benzene ring, significantly raising the activation energy for the [3,3]-sigmatropic rearrangement (the rate-determining step of the Fischer cyclization).
Steric Hindrance: The C7 substituent creates steric bulk that interferes with the formation of the new C-C bond at the C2 position.
Regiochemistry: Direct condensation with propionaldehyde often leads to polymerization (tar) rather than clean hydrazone formation.
Our Recommended Strategy:
Do not attempt to cyclize the free acid. The zwitterionic nature of the amino-acid intermediate leads to solubility issues and tar formation.
Primary Route (Scalable): Japp-Klingemann modification followed by Fischer Cyclization of the Methyl Ester , then hydrolysis.
Alternative Route (Lab Scale): Bartoli Indole Synthesis (if the Fischer route fails due to electronics).
Master Protocol: The Japp-Klingemann / Fischer Hybrid
This route avoids the instability of propionaldehyde by generating the necessary hydrazone in situ from a stable
-keto ester precursor.
Phase 1: Workflow Visualization
Caption: Optimized workflow utilizing the Japp-Klingemann decarboxylative coupling to bypass unstable aldehyde handling.
Troubleshooting Guide (FAQ Format)
Module A: The Japp-Klingemann Step (Hydrazone Formation)[1][2][3]
Q: My yield is low during the diazonium coupling. The reaction mixture turns dark immediately.
Diagnosis: The pH was likely too high (alkaline) or the temperature rose above 5°C. Diazonium salts of anthranilates are unstable.
The Fix:
Buffer Control: Maintain pH between 4.0 and 5.5 using Sodium Acetate (NaOAc) during the coupling with ethyl 2-methylacetoacetate. If the pH > 7, the diazonium salt decomposes to phenols/tars.
Temperature: Keep the internal temperature strictly < 5°C .
Q: I am not getting the correct hydrazone. I see a complex mixture by NMR.
Diagnosis: Incomplete Japp-Klingemann cleavage. The coupling initially forms an azo-ester intermediate. You must lose the acetyl group (deacetylation) to get the desired hydrazone.
The Fix: Ensure the reaction conditions promote the "acid cleavage" or "base cleavage" of the acetyl group. Typically, after coupling, a brief treatment with base (NaOH) facilitates the loss of the acetyl group to generate the hydrazone of the
-keto acid, which then decarboxylates or rearranges.
Pro-Tip: Use Ethyl 2-methylacetoacetate . The methyl group at the alpha position is critical; it becomes the 3-methyl group of your indole.
Module B: The Fischer Cyclization (The Critical Step)
Q: The reaction turns into "black tar" with no product isolated.
Diagnosis: This is the classic "polymerization vs. cyclization" competition. The 7-COOMe group deactivates the ring, making the cyclization slow. Prolonged heating polymerizes the hydrazone.
The Fix:
Change the Acid: Switch from aqueous H2SO4 to Polyphosphoric Acid (PPA) or 4% H2SO4 in Glacial Acetic Acid . PPA acts as both solvent and catalyst and often suppresses tar formation.
Temperature Ramp: Do not blast the reaction at reflux immediately. Heat to 60°C for 1 hour, then ramp to 90-100°C.
Lewis Acid Catalyst: If protic acids fail, use Zinc Chloride (ZnCl2) in refluxing xylene. ZnCl2 coordinates to the nitrogen, facilitating the [3,3]-shift without the harsh protonation that causes polymerization.
Q: I isolated the product, but the yield is <20%.
Diagnosis: Incomplete conversion due to the "Indolenine Trap." The reaction might be stopping at the 3,3-disubstituted indolenine intermediate if the proton transfer is slow.
The Fix: Ensure anhydrous conditions if using ZnCl2. If using PPA, ensure vigorous mechanical stirring (PPA is viscous) to ensure homogeneity.
Module C: Hydrolysis (Ester to Acid)
Q: The ester won't hydrolyze using standard NaOH/MeOH.
Diagnosis: The 7-position is sterically crowded (ortho to the indole NH).[1] Standard hydrolysis is too slow.
The Fix:
Reagent: Use Lithium Hydroxide (LiOH) (5-10 equivalents). Li+ is smaller and acts as a Lewis acid to activate the carbonyl.
Solvent: THF:Water (3:1).
Temp: Heat to 60°C.
Alternative: If that fails, use Potassium Trimethylsilanolate (KOTMS) in THF (anhydrous non-hydrolytic cleavage).
Alternative Protocol: The Bartoli Route
If the Fischer route fails due to electronic deactivation, the Bartoli Indole Synthesis is the specific remedy for 7-substituted indoles.
Logic: Unlike Fischer, the Bartoli reaction is accelerated by ortho-substituents because the steric bulk promotes the necessary sigmatropic rearrangement.
Reagents:
Substrate: Methyl 2-nitrobenzoate (Not amino).
Grignard: 1-Propenylmagnesium bromide (Must be 1-propenyl to get 3-methyl indole. Isopropenyl gives 2-methyl).
Critical Parameter: You must use 3 to 4 equivalents of Grignard.
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on the mechanism and [3,3]-shift).
Bartoli, G., et al. (1989). "The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles". Tetrahedron Letters, 30(16), 2129-2132. Link
Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles". Chemical Reviews, 106(7), 2875–2911. Link
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
BenchChem Technical Support. (2025). Fischer Indole Synthesis Optimization. Link
Disclaimer: All protocols involve hazardous chemicals (diazonium salts, strong acids, organometallics). Perform a full risk assessment before experimentation.
Technical Support Center: HPLC Purification of 3-methyl-1H-indole-7-carboxylic acid
Introduction This guide addresses the purification and analysis of 3-methyl-1H-indole-7-carboxylic acid . As a Senior Application Scientist, I have structured this to address the unique physicochemical challenges of this...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
This guide addresses the purification and analysis of 3-methyl-1H-indole-7-carboxylic acid . As a Senior Application Scientist, I have structured this to address the unique physicochemical challenges of this molecule.
The Core Challenge:
This analyte is amphoteric and regio-sensitive .
Amphoteric Nature: It possesses a weakly acidic indole N-H (
) and an acidic carboxylic acid at position 7 (). In standard neutral HPLC conditions, the carboxylic acid will partially ionize, leading to severe peak tailing and retention time instability.
Structural Isomers: Synthetic routes (often Fischer Indole Synthesis) frequently generate regioisomers (e.g., 4- or 6-carboxylic acid variants) that are difficult to resolve on standard C18 phases due to identical hydrophobicity.
Part 1: Standard Operating Procedure (Method Development)
Do not rely on a single "magic" method. Use this self-validating protocol to establish a baseline.
The "Golden Standard" Starting Conditions
We prioritize Acidic Reversed-Phase (RP-HPLC) to suppress the ionization of the carboxylic acid, ensuring the molecule remains neutral (
) for maximal interaction with the hydrophobic stationary phase.
Parameter
Recommendation
Scientific Rationale
Stationary Phase
Phenyl-Hexyl (Primary) or C18 (Secondary)
Phenyl phases offer interactions, providing superior selectivity for separating indole regioisomers compared to hydrophobic-only C18 interactions [1].
Mobile Phase A
Water + 0.1% Formic Acid (pH ~2.7)
Maintains pH < (COOH), ensuring the analyte is protonated (neutral) to prevent peak tailing caused by silanol interactions [2].
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
ACN has lower viscosity than MeOH, reducing backpressure. Formic acid is added to B to prevent baseline drift during gradients.
Detection
UV 280 nm
The indole chromophore absorbs strongly here. 220 nm is more sensitive but prone to solvent noise (cut-off).
Flow Rate
1.0 mL/min (Standard Analytical)
Adjust based on column ID (e.g., 0.3 mL/min for 2.1 mm ID).
Optimized Gradient Profile (Scouting)
Start with this linear gradient to assess purity and retention.
0.0 min: 5% B
15.0 min: 95% B
20.0 min: 95% B (Wash)
20.1 min: 5% B (Re-equilibration)
25.0 min: End
Part 2: Troubleshooting & FAQs
Category A: Peak Shape & Tailing[1][2][3][4][5]
Q1: My peak shows severe tailing (Asymmetry > 1.5). Is my column dead?A: It is likely a chemistry mismatch, not a dead column.
Root Cause: At pH values near the
(~4.0), the carboxylic acid exists as a mixture of neutral and ionized forms. The ionized form () interacts with residual silanols on the silica surface, causing drag (tailing).
Immediate Fix: Lower the pH. Switch from 0.1% Formic Acid to 0.1% Trifluoroacetic Acid (TFA) . TFA is a stronger acid (pH ~2.0) and an ion-pairing agent that masks silanols [3].
Warning: TFA suppresses MS ionization. If using LC-MS, stick to Formic Acid but increase buffer strength (e.g., 10mM Ammonium Formate pH 3.0).
Q2: I see "fronting" peaks. What is happening?A: This indicates solubility shock .
Mechanism: Indoles are hydrophobic. If you dissolve the sample in 100% DMSO and inject a large volume into a high-aqueous initial mobile phase (5% B), the analyte precipitates at the head of the column before redissolving.
Protocol: Dissolve the sample in 50:50 Water:ACN. If DMSO is required, limit injection volume to <5
(analytical scale).
Category B: Selectivity & Impurities[6]
Q3: I cannot separate the 3-methyl-7-COOH product from the 3-methyl-5-COOH impurity.A: A C18 column often fails here because both isomers have nearly identical hydrophobicity.
Solution: Switch to a Biphenyl or Phenyl-Hexyl column.
Why? The position of the electron-withdrawing carboxylic acid alters the electron density of the indole ring. Phenyl phases interact with these electron clouds (
interactions). The 7-position steric hindrance differs from the 5-position, creating a separation mechanism orthogonal to hydrophobicity [4].
Category C: Stability[7][8][9][10]
Q4: My recovery yield is low after drying fractions.A: Indoles are sensitive to oxidation and acid-catalyzed degradation.
Risk: Evaporating solvents containing TFA can concentrate the acid, potentially degrading the indole core or causing decarboxylation (loss of CO2) if heated.
Protocol:
Use Lyophilization (Freeze Drying) rather than rotary evaporation with heat.
Neutralize fractions immediately with dilute ammonium bicarbonate if using TFA.
Store purified material in Amber Vials at -20°C to prevent photo-oxidation [5].
Part 3: Workflow Visualization
Method Development Decision Tree
This logic gate ensures you select the correct parameters based on your specific experimental observations.
Caption: Logical workflow for optimizing the purification of acidic indole derivatives, prioritizing pH control and stationary phase selectivity.
Part 4: References
Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl. Retrieved from
BenchChem. (2025).[1][2][3] Technical Support Center: Optimizing HPLC Separation of 1H-Indole-1-pentanoic Acid. Retrieved from
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from
Sielc Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from
Eureka Kit. (2017). 3-Methyl Indole (Skatole) in Urine by Fluorimetry. Retrieved from
Preventing oxidation of 3-methylindole intermediates during synthesis
A Guide to Preventing and Troubleshooting Oxidation Welcome to the technical support center for chemists, researchers, and drug development professionals working with 3-methylindole (skatole) and its derivatives. As a Se...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Preventing and Troubleshooting Oxidation
Welcome to the technical support center for chemists, researchers, and drug development professionals working with 3-methylindole (skatole) and its derivatives. As a Senior Application Scientist, I've seen firsthand how the electron-rich nature of the indole nucleus makes it highly susceptible to oxidation, leading to yield loss, purification challenges, and compromised final products. This guide is designed to provide both quick answers and in-depth solutions to the common problem of intermediate oxidation. It moves beyond simple steps to explain the underlying chemical principles, ensuring your synthetic strategy is both robust and reliable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of 3-methylindole intermediates.
Q1: My reaction mixture containing a 3-methylindole derivative is turning dark brown or black. What is causing this?
A: This is a classic sign of oxidation. The indole ring, particularly at the C2 and C3 positions, is electron-rich and highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light, heat, or the presence of trace metal impurities. The resulting products are often highly colored, polymeric materials that are difficult to characterize and remove.
Q2: I'm using a standard nitrogen balloon, but my product is still showing signs of oxidation. Why isn't this enough?
A: While a nitrogen balloon provides a positive pressure of inert gas, it is often insufficient for highly air-sensitive compounds like indoles.[1] There are two primary reasons for this:
Incomplete Air Removal: Simply flushing the flask with nitrogen does not remove all the atmospheric oxygen, especially the air adsorbed onto the glass surfaces.
Dissolved Oxygen: Reaction solvents contain significant amounts of dissolved oxygen, which will not be removed by a simple nitrogen blanket.[2]
For successful synthesis, more rigorous air-free techniques, such as using a Schlenk line or a glove box, are strongly recommended.[3][4]
Q3: Are there specific reaction conditions that make 3-methylindole intermediates more prone to oxidation?
A: Yes. Oxidation is often exacerbated by:
Elevated Temperatures: Higher temperatures increase the rate of oxidation reactions.
UV Light Exposure: Ultraviolet light can initiate radical chain reactions, leading to photooxidation and the formation of products like 2-formamidoacetophenone.[5][6]
Acidic or Basic Conditions: While reaction-dependent, extreme pH can sometimes render the indole nucleus more susceptible to oxidative degradation.
Presence of Oxidizing Agents: Reagents that are themselves oxidants (e.g., certain metal catalysts, peroxides) can, of course, lead to unwanted side reactions if not controlled.[7][8]
Q4: How can I detect minor oxidation that isn't visible to the naked eye?
A: Thin Layer Chromatography (TLC) is your first line of defense. Oxidized byproducts often appear as colored spots or streaks, sometimes near the baseline. For more quantitative analysis, HPLC can be used to detect and quantify impurities.[9] Proton NMR can also be revealing; the disappearance of the sharp N-H proton signal or the appearance of new, broad signals in the aromatic region can indicate degradation.
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a logical framework for diagnosing and solving oxidation-related issues in your experiments.
Problem: Significant Discoloration and Low Yield
If your reaction turns dark and the yield of your desired 3-methylindole intermediate is low, with a complex mixture of byproducts observed on TLC or NMR, it points to systemic exposure to an oxidant, most commonly atmospheric oxygen.
Caption: Troubleshooting logic for oxidation issues.
Understanding the pathways of degradation is key to preventing them. The primary sites of attack are the C2-C3 double bond and the N-H bond.
Caption: Common oxidative degradation pathways.
Oxidation can proceed via hydroxylation to form products like 3-methyloxindole[10] or through more destructive ring-opening mechanisms, often initiated by light, to yield compounds such as o-(N-formyl)aminoacetophenone[6]. In many cases, these initial products are themselves unstable and degrade further into intractable polymeric tars.
Part 3: Core Experimental Protocols
Here are detailed, step-by-step methodologies for implementing robust oxidation prevention strategies.
Protocol 1: Setting Up a Reaction Under Inert Atmosphere Using a Schlenk Line
A Schlenk line is a dual-manifold system that allows for the alternation between a vacuum and a supply of dry, inert gas (typically Argon or Nitrogen), providing a highly controlled atmosphere for air-sensitive reactions.[3][4]
Glassware Preparation:
Thoroughly clean and dry all glassware (reaction flask, condenser, addition funnel, etc.) in an oven at >120 °C for at least 4 hours to remove adsorbed water.
Assemble the glassware while still hot and immediately connect it to the Schlenk line via a flexible hose. This prevents moist air from being drawn in as the flask cools.
Purge-and-Refill Cycles:
Ensure the inert gas is flowing through the gas manifold of the Schlenk line (check for bubbling through an oil bubbler).
Open the stopcock on your flask to the vacuum manifold. Evacuate the system for 5-10 minutes. You should see the vacuum gauge drop to a low pressure (<1 Torr).
Close the flask's stopcock to the vacuum manifold and carefully open it to the inert gas manifold. You will hear the gas rush in. Allow it to fill for 1-2 minutes until the pressure equalizes.
Repeat this vacuum/inert gas cycle at least three times. This process is critical for removing nearly all atmospheric gases from the system.[2][4]
Reagent and Solvent Addition:
Liquids: Add degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.
Solids: Add solid reagents under a positive flow of inert gas (a "counterflow"). To do this, briefly remove a stopper while increasing the inert gas flow rate, add the solid quickly, and immediately reseal the flask. For highly sensitive solids, add them in a glove box before connecting to the Schlenk line.
Protocol 2: Solvent Degassing by Freeze-Pump-Thaw
This is the most effective method for removing dissolved gases from solvents.[4]
Preparation: Place the solvent in a robust flask (e.g., a Schlenk flask) that is no more than half full. Ensure a stir bar is included if needed later.
Freeze: Immerse the flask in a cold bath of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the walls, which is more efficient than a solid block.
Pump: Once the solvent is completely frozen solid, open the flask to a high vacuum line for 10-15 minutes. This removes the gases from the headspace above the frozen solvent.
Thaw: Close the flask's stopcock to the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely in a warm water bath. You may see bubbles of trapped gas being released from the liquid as it thaws.
Repeat: Repeat the entire freeze-pump-thaw cycle at least three times for maximum efficiency. After the final cycle, backfill the flask with inert gas.
Summary of Prevention Techniques
The table below summarizes the key techniques, their underlying principles, and best-use cases.
Technique
Principle of Operation
Best For
Advantages
Disadvantages
Glove Box
Complete physical isolation in a high-purity inert atmosphere.[2][3]
Provides the highest level of protection; allows use of standard lab techniques inside.
High initial cost; limited working space; potential for cross-contamination.
Schlenk Line
Removal of air and moisture via vacuum/inert gas cycles.[4]
Most standard air-sensitive synthetic reactions.
Cost-effective; highly versatile for various glassware setups.
Requires more technical skill; less protection than a glove box.
Solvent Degassing
Removal of dissolved atmospheric oxygen from liquid media.[2][11]
Mandatory for all reactions involving air-sensitive intermediates.
Highly effective; ensures a truly inert reaction medium.
Can be time-consuming (Freeze-Pump-Thaw); less effective for volatile solvents.
Light Protection
Blocking UV/visible light to prevent photo-initiated radical reactions.[5]
Reactions involving known light-sensitive compounds or run over long periods.
Extremely simple and cost-free (foil) or low-cost (amber glass).
Only protects against one specific degradation pathway.
References
He, X., et al. (2025). Degradation of 3-methylindole by ionizing radiation: Performance and pathway.
Lacey, M.J., & Macdonald, C.G. (1977). Photooxidation of 3-Methylindoles. Australian Journal of Chemistry.
Guerreiro, E., et al. (2010). Antioxidant activity of unexplored indole derivatives: synthesis and screening. PubMed. Available at: [Link]
Janecka, A., et al. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PMC. Available at: [Link]
Banerji, A., & Basu, S. (2007). Unusual Oxidation of 2 (or 3)-Methylindole Derivatives with Active Manganese Dioxide. Synthetic Communications. Available at: [Link]
National Center for Biotechnology Information. Skatole. PubChem. Available at: [Link]
Al-Sanea, M.M., et al. (2023). Facile Synthesis and Antioxidant Activity Screening of Some Novel 3-Substituted Indole Derivatives. Taylor & Francis Online. Available at: [Link]
Semantic Scholar. Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. Available at: [Link]
Zheng, J., et al. (2001). Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes. PubMed. Available at: [Link]
Wikipedia. Air-free technique. Available at: [Link]
ResearchGate. Antioxidant capacities of synthesized Indole compounds by phosphomolybdenum assay. Available at: [Link]
He, J., et al. (2020). Selective Oxidative Cleavage of 3-Methylindoles with Primary Amines Affording Quinazolinones. Organic Letters. Available at: [Link]
Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]
Gu, J-D., & Berry, D.F. (1995). Metabolism of 3-methylindole by a methanogenic consortium. PMC. Available at: [Link]
Sharma, G., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]
ResearchGate. Chemical structural formulae of possible 3-methylindole metabolites. Available at: [Link]
University of Groningen. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
Chen, Y-L., et al. (2024). Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches. MDPI. Available at: [Link]
Wang, Y., et al. (2025). Advances in Microbial Degradation of Skatole: A Review. ResearchGate. Available at: [Link]
Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres? Available at: [Link]
Kumar, A., et al. (2023). The role of commonly used transition metals in total synthesis of indole alkaloids. Egyptian Journal of Chemistry. Available at: [Link]
Chen, G., et al. (2013). Removal of 3-methylindole by lactic acid bacteria in vitro. PMC. Available at: [Link]
Reva, M., et al. (2017). Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices. The Journal of Chemical Physics. Available at: [Link]
Hu, Z., et al. (2022). Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria. Frontiers. Available at: [Link]
Quora. How to prevent oxidation. Available at: [Link]
Merabet, S., et al. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters. PubMed. Available at: [Link]
Chen, G., et al. (2013). Removal of 3-methylindole by lactic acid bacteria in vitro. PubMed. Available at: [Link]
Eureka Lab Division. 3-METHYL INDOLE (Skatole) IN URINE BY FLUORIMETRY – FAST. Available at: [Link]
Claus, R., & Raab, S. (2014). Nutritional Influences on Skatole Formation and Skatole Metabolism in the Pig. PMC. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Indole C7 FunctionalizationTicket ID: IND-C7-OPT-2026
Status: Open
Assigned Specialist: Senior Application Scientist (Catalysis Division)
Executive Summary: The C7 Paradox
Welcome to the Indole C7 Optimization Hub. You are likely here because the C7 position is the "Holy Grail" of indole functionalization. It is electronically deactivated (benzenoid ring) and sterically shielded by the N-H/N-R pocket, making it the least reactive site compared to C3 (electrophilic) and C2 (acidic).
To hit C7, you cannot rely on standard S_EAr chemistry. You must utilize Transition Metal-Catalyzed C-H Activation relying on Directing Groups (DGs) that leverage steric bulk to "push" the metal center away from C2 and toward C7.
Module 1: Iridium-Catalyzed C7 Borylation
Primary Use Case: Installing a boron handle for downstream Suzuki couplings.
Core Mechanism: Steric-directed C-H activation via
.
Standard Operating Procedure (SOP-Ir-C7)
Component
Recommendation
Function
Precursor
N-Silyl Indole (e.g., N-TES or N-TIPS)
The N-silyl group is critical. It acts as a weak directing group and a steric shield against C2 attack.
Catalyst
(1.5 - 3 mol%)
The active precatalyst.
Ligand
dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine)
The bulky ligand creates a "steric wall" that disfavors the crowded C2 transition state.
Issue 1: I am observing a mixture of C2 and C7 borylation.
Diagnosis: The steric bulk of your N-protecting group is insufficient.
Fix: Switch from N-TMS (Trimethylsilyl) to N-TES (Triethylsilyl) or N-TIPS (Triisopropylsilyl). The larger silyl group forces the iridium metallacycle to the less hindered C7 position.
Mechanistic Insight: The reaction proceeds via a 5-membered metallacycle intermediate involving the N-Si bond. If the Si-alkyl groups are small, the catalyst can slip into the C2 position (forming a 4-membered metallacycle).
Issue 2: Low conversion; starting material remaining.
Diagnosis: Catalyst death or ligand inhibition.
Fix:
Ensure the reaction is strictly air-free (glovebox or Schlenk line).
Check your indole purity. Trace free N-H indoles (from silyl hydrolysis) can poison the Ir-catalyst by binding too tightly.
Increase ligand:metal ratio to 2.2:1 to ensure the active species is ligated.
Module 2: Rhodium(III)-Catalyzed C7 Alkenylation
Primary Use Case: Direct coupling with acrylates or styrenes (Heck-type products).
Core Mechanism: C-H activation directed by N-Pivaloyl (Piv) or N-Phosphinoyl groups.
Standard Operating Procedure (SOP-Rh-C7)
Component
Recommendation
Function
DG
N-Pivaloyl (Piv)
The tert-butyl group forces the Rh center to C7 to avoid steric clash with the Piv carbonyl at C2.
Catalyst
(2.5 - 5 mol%)
The high-valent Rh(III) species is essential for the concerted metalation-deprotonation (CMD) pathway.
Oxidant
(10-20 mol%) +
Ag removes Cl- to open coordination sites; Cu regenerates the catalyst in oxidative coupling.
Solvent
-Amyl Alcohol or DCE
-AmylOH often stabilizes the cationic Rh species.
Troubleshooting Guide: Rh-Alkenylation
Issue 1: Exclusive C2 functionalization (The "Default" Error).
Diagnosis: Your Directing Group (DG) is too small or flexible (e.g., N-Acetyl).
Fix: You must use N-Pivaloyl or N-di-tert-butylphosphinoyl .
Why? The N-Acetyl group allows the metal to rotate and access the thermodynamically favored C2 position. The bulky t-butyl group in Pivaloyl creates a "steric lock," making the C2 transition state energetically inaccessible.
Issue 2: Reaction stalls after 20% conversion.
Diagnosis: Product inhibition or lack of re-oxidation.
Fix:
Add a catalytic amount of PivOH (Pivalic acid). This acts as a "proton shuttle" assisting the CMD step.
Ensure oxygen is present if using Cu(OAc)2 as a co-oxidant (or switch to stoichiometric Cu(OAc)2 if running under inert atmosphere).
Module 3: Visualization & Decision Logic
Workflow: Selecting the Right Strategy
Figure 1: Strategic decision tree for selecting the correct Directing Group (DG) and Catalyst system based on the desired C7 transformation.
FAQ: Frequently Asked Questions
Q: Can I use N-Boc protection for C7 activation?A: Generally, No . The tert-butoxycarbonyl (Boc) group is often too labile under the high temperatures required for Rh-catalyzed C-H activation, and it coordinates poorly compared to Pivaloyl or Phosphinoyl groups. For Ir-borylation, N-Boc can sometimes work, but N-Silyl is superior for regioselectivity.
Q: Why is C4 functionalization appearing as a side product?A: C4 is the "electronic neighbor" of C7 (both are on the benzenoid ring). If your DG is extremely bulky (e.g., N-trityl), it might push the catalyst too far, or if you are using a C3-directing group strategy. However, with N-Pivaloyl/Rh(III), C4 is rarely competitive against C7 due to the specific geometry of the 6-membered metallacycle.
Q: Is it possible to remove the Directing Groups easily?A:
N-Silyl (Ir-route): Yes, extremely easy. Deprotection occurs during workup or with mild TBAF treatment.
N-Pivaloyl (Rh-route): Yes, but requires base hydrolysis (NaOH/MeOH) or reduction (DIBAL-H) to convert to the N-ethyl group if desired. It is more robust than silyl.
References
Ir-Catalyzed C7 Borylation
Mechanism & Protocol: Robbins, D. W., Boebel, T. A., & Hartwig, J. F. (2010). "Iridium-Catalyzed, Silyl-Directed Borylation of Nitrogen-Containing Heterocycles." Journal of the American Chemical Society.[1]
Application: Wang, C., & Sperry, J. (2012).[2] "Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones." Journal of Organic Chemistry.
Rh-Catalyzed C7 Alkenylation
N-Pivaloyl Strategy: Song, W., Lackner, S., & Ackermann, L. (2010). "Ruthenium-Catalyzed C-H Bond Functionalizations of Indoles." Angewandte Chemie. (Note: Ackermann and Ma are key figures here).[3]
Specific C7 Protocol: Yang, Y., & Ma, D. (2016). "Rhodium-Catalyzed C7-Alkylation of Indoles." Chemical Communications.[4]
Directing Group Reviews
Overview of C7 Strategies: "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds." Accounts of Chemical Research.
A Comparative Guide to the Biological Activity of 3-Methylindole-7-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the Indole Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural pr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Its unique electronic properties and the ability to participate in various biological interactions have made it a cornerstone in the development of novel therapeutic agents. Within this broad class, indole-7-carboxamide derivatives have emerged as a particularly interesting chemotype, demonstrating potent activities, including antiviral and anticancer properties.[2][3][4] This guide focuses on a specific, yet underexplored, subclass: 3-methylindole-7-carboxamide derivatives .
While comprehensive public data on this specific scaffold is nascent, this guide will synthesize available information on closely related indole-7-carboxamides and other bioactive indole derivatives to provide a comparative analysis of their potential biological activities. We will delve into the established structure-activity relationships (SAR) of analogous compounds to extrapolate potential therapeutic applications and guide future research directions. Furthermore, this guide will provide detailed, field-proven experimental protocols for evaluating the biological activities discussed, ensuring scientific rigor and reproducibility.
Anticipated Biological Activities and Comparative Analysis
Based on the broader family of indole carboxamides, 3-methylindole-7-carboxamide derivatives are anticipated to exhibit a range of biological activities. The introduction of a methyl group at the 3-position and a carboxamide at the 7-position can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.
Antiviral Activity: Targeting HIV-1
Indole-7-carboxamides have been identified as potent inhibitors of HIV-1 attachment.[3] Structure-activity relationship (SAR) studies on this class of compounds have revealed key insights that can be extrapolated to the 3-methylindole-7-carboxamide scaffold.
Comparative Insights from Indole-7-Carboxamide Analogs:
Research on substituted indole-7-carboxamides has demonstrated that modifications to the carboxamide group can lead to picomolar potency against HIV-1.[3] For instance, simple methyl amide analogs have shown promising in vitro profiles with favorable metabolic stability and membrane permeability, translating to good pharmacokinetic properties.[3] The presence of a methyl group at the 3-position of the indole ring in our target scaffold could further enhance lipophilicity, potentially improving cell permeability and oral bioavailability.
Quantitative Structure-Activity Relationship (QSAR) models developed for a series of indole-7-carboxamides have highlighted the importance of physicochemical, steric, electrostatic, and hydrophobic properties in their anti-HIV activity.[2][5] These models suggest that the presence of specific electrostatic and steric fields significantly impacts the anti-HIV potential of these compounds.[2][5]
Table 1: Comparative Anti-HIV Activity of Indole-7-Carboxamide Analogs
Indole derivatives are well-established as anticancer agents, with some compounds, like Imatinib and Sunitinib, being clinically approved drugs.[4] The indole-2-carboxamide scaffold, in particular, has been a subject of intense investigation, and the insights gained can inform the potential of 3-methylindole-7-carboxamide derivatives.
Comparative Insights from Indole Carboxamide Analogs:
N-substituted indole-2-carboxamides have demonstrated significant and selective inhibition of cancer cell proliferation.[4] The cytotoxic effects are often correlated with the nature of the substituents on the carboxamide nitrogen. For instance, compounds featuring anthraquinone or p-chlorobenzene moieties have shown sub-micromolar IC50 values against leukemia cell lines.[4] The carboxamide linkage is crucial as it enhances molecular flexibility and provides hydrogen bonding opportunities, improving target affinity.[4]
The proposed 3-methylindole-7-carboxamide scaffold could interact with various oncogenic targets. The indole moiety itself can modulate critical signaling pathways involved in apoptosis and cell cycle regulation.[4]
Table 2: Comparative Anticancer Activity of Indole Carboxamide Derivatives
Antimicrobial Activity: A Broad Spectrum of Possibilities
Indole carboxamide derivatives have also been reported to possess significant antimicrobial and antifungal activities.[7][8] The substitution pattern on the indole ring and the carboxamide group plays a critical role in determining the spectrum and potency of their antimicrobial action.
Comparative Insights from Indole Carboxamide Analogs:
Studies on various indole carboxamide derivatives have shown potent activity against a range of bacterial and fungal pathogens.[7][8] For instance, some derivatives have exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ciprofloxacin and ampicillin against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[7][8] The antifungal activity of carboxamide derivatives has also been noted to be generally higher than that of related propanamide derivatives.[7][8]
The 3-methylindole-7-carboxamide scaffold, with its unique substitution pattern, could potentially interact with microbial targets differently than other indole derivatives, offering a new avenue for the development of novel antimicrobial agents.
Table 3: Comparative Antimicrobial Activity of Indole Carboxamide Derivatives
To rigorously assess the biological potential of novel 3-methylindole-7-carboxamide derivatives, standardized and validated experimental protocols are essential. The following section details the methodologies for evaluating antiviral, anticancer, and antimicrobial activities.
Protocol for In Vitro Anti-HIV-1 Assay
This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of a compound in protecting cells from HIV-1 infection.
Methodology:
Cell Culture: Maintain a suitable host cell line (e.g., MT-4 cells) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium.
Infection: Pre-incubate the cells with the test compound at various concentrations for 1 hour at 37°C. Subsequently, infect the cells with a known titer of HIV-1 (e.g., IIIB strain).
Incubation: Incubate the infected cells for 5 days at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Viability:
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
Measure the absorbance at 540 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the uninfected and untreated virus-infected controls. Determine the EC50 value from the dose-response curve.
Diagram: Anti-HIV-1 Assay Workflow
Caption: Workflow for the in vitro anti-HIV-1 assay.
Protocol for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT assay to determine the half-maximal inhibitory concentration (IC50) of a compound against various cancer cell lines.
Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, K-562) in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the 3-methylindole-7-carboxamide derivatives for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Diagram: Anticancer MTT Assay Workflow
Caption: Workflow for the in vitro anticancer MTT assay.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Methodology:
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth, adjusted to a 0.5 McFarland standard.
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe + standard antibiotic) and negative (microbe only) controls.
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Comparative Potency Guide: Indole and Bioisosteric Scaffolds in Bcl-xL Inhibition
Executive Summary This technical guide evaluates the potency and selectivity profiles of Bcl-xL inhibitors derived from indole and its bioisosteric benzothiazole scaffolds. While the indole ring has historically served a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates the potency and selectivity profiles of Bcl-xL inhibitors derived from indole and its bioisosteric benzothiazole scaffolds. While the indole ring has historically served as a mimetic for the tryptophan residue in the BH3 domain, structural optimization has shifted toward benzothiazole cores to improve pharmacokinetic properties and selectivity windows. This guide compares BM-1197 (Indole-based) against A-1155463 and A-1331852 (Benzothiazole-based), providing experimental protocols for validation.
Structural Mechanistics: The Indole Pharmacophore
The efficacy of Bcl-xL inhibitors hinges on their ability to occupy the hydrophobic groove on the surface of Bcl-xL, specifically the P2 and P4 pockets .
The Tryptophan Mimicry
In native apoptosis signaling, the BH3 domain of pro-apoptotic proteins (like BAD or BIM) inserts an amphipathic
-helix into the Bcl-xL groove. A conserved Tryptophan (Trp) residue within this helix anchors the peptide into the deep, hydrophobic P2 pocket .
Indole Core: Small molecules utilizing an indole scaffold (e.g., BM-1197) directly mimic this Trp side chain, engaging in hydrophobic interactions with residues like Phe105 and Leu108 .
Benzothiazole Evolution: To enhance affinity and solubility, the indole was evolved into a benzothiazole core (e.g., A-1155463). This bioisostere maintains the hydrophobic fit but introduces a nitrogen atom capable of accepting a critical hydrogen bond from the backbone amide of Asp107 , significantly tightening binding affinity (
nM).
Diagram: Mechanism of Action
Caption: Competitive inhibition mechanism where the indole/benzothiazole core displaces native BH3-only proteins from the Bcl-xL P2 pocket.
Comparative Potency Analysis
The following data synthesizes binding affinities (
) and cellular potencies () for key indole and benzothiazole derivatives.
Key Compound Profiles[1]
BM-1197: A pure indole-based dual inhibitor (Bcl-2/Bcl-xL). Highly potent but lacks the extreme selectivity of later benzothiazoles.
A-1155463: A benzothiazole-based inhibitor designed for high Bcl-xL selectivity to avoid Bcl-2 mediated neutropenia.
A-1331852: An orally bioavailable optimization of A-1155463 with an alkynyl linker, showing picomolar affinity.
First orally bioavailable selective Bcl-xL inhibitor.
ABT-263
7-Azaindole
Bcl-xL / Bcl-2
< 1.0 nM
< 1.0 nM
~150 nM (H146)
Clinical standard; dose-limited by thrombocytopenia.
Expert Insight: While BM-1197 demonstrates excellent potency, the transition to the benzothiazole core in A-1155463 allowed for the exploitation of the Asp107 hydrogen bond, resulting in a
-fold increase in selectivity for Bcl-xL over Bcl-2 in some assays. This is critical for drug development, as Bcl-xL inhibition drives thrombocytopenia (platelet loss), while Bcl-2 inhibition drives neutropenia.
Experimental Protocols
To validate these potency values in your own lab, use the following Fluorescence Polarization (FP) and Cellular Viability workflows.
A. Fluorescence Polarization (FP) Binding Assay
This assay measures the displacement of a fluorescently labeled BH3 peptide (Tracer) from recombinant Bcl-xL protein.
Materials:
Buffer: 20 mM Phosphate (pH 7.4), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-127 (or Tween-20). Note: Pluronic is preferred to prevent protein aggregation without stripping lipids.
Tracer: Fluorescein-labeled BAD BH3 peptide (FAM-NLWAAQRYGRELRRMSDEFVDSFKK).
Protein: Recombinant Human Bcl-xL (GST-tagged or His-tagged).
Protocol:
Tracer Prep: Dilute FAM-BAD tracer to 2-5 nM in assay buffer.
Protein Prep: Dilute Bcl-xL protein to a concentration equal to its
(approx. 10-20 nM) to ensure linearity.
Compound Addition:
Prepare 10-point serial dilutions of the inhibitor (e.g., BM-1197) in DMSO.
Transfer 1
L of compound to black 384-well plates (Low binding).
Incubation:
Add 20
L of Protein/Buffer mix. Incubate 15 min at RT.
Add 20
L of Tracer mix.
Incubate 30-60 min at RT in the dark.
Read: Measure Fluorescence Polarization (Ex: 485nm, Em: 530nm) on a multimode reader (e.g., BMG PHERAstar).
Analysis: Plot mP vs. log[Concentration]. Fit to a 4-parameter logistic equation to determine
.[1] Calculate using the Cheng-Prusoff equation adapted for FP (Nikolovska-Coleska method).
Diagram: FP Assay Workflow
Caption: Step-by-step workflow for determining Ki values using Fluorescence Polarization.
B. Cellular Viability Assay (MOLT-4 or H146)
Seeding: Seed cells (MOLT-4 for Bcl-xL dependence) at 5,000 cells/well in 96-well plates.
Treatment: Add inhibitors (0.01 nM to 10
M) and incubate for 48-72 hours.
Readout: Add CellTiter-Glo (Promega) or WST-1 reagent.
Calculation: Normalize luminescence/absorbance to DMSO control to generate dose-response curves.
References
Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.[2] Nature Medicine.[3] Link
Bai, L., et al. (2014). BM-1197: A Novel and Specific Bcl-2/Bcl-xL Inhibitor Inducing Complete and Long-Lasting Tumor Regression In Vivo.[4][5][6][7][8] PLOS ONE.[6][8] Link
Leverson, J. D., et al. (2015). Exploiting selective BCL-2 family inhibitors to dissect cell survival dependencies and define improved strategies for cancer therapy.[9] Science Translational Medicine.[9] Link
Tao, Z. F., et al. (2014).[8] Discovery of A-1155463, a Potent and Selective BCL-XL Inhibitor.[2][10] ACS Medicinal Chemistry Letters.[11] Link
Gambino, F. J., et al. (2020). Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor.[2][10] ACS Medicinal Chemistry Letters.[11] Link
Zhang, H., et al. (2002).[12] Development of a high-throughput fluorescence polarization assay for Bcl-xL. Analytical Biochemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Directive: Safe Disposal of 3-Methyl-1H-Indole-7-Carboxylic Acid
Part 1: Executive Summary & Immediate Action Plan
Status: Hazardous Chemical Waste (Organic Acid)
Primary Disposal Method: High-Temperature Incineration (via EHS/Waste Vendor)
Critical Prohibition: DO NOT dispose of down the drain.[1] DO NOT mix with oxidizing agents or strong bases in the primary accumulation container.[1][2]
To ensure safe handling, the waste generator must understand the physicochemical nature of the substance.[1] 3-Methyl-1H-indole-7-carboxylic acid is an indole derivative characterized by a fused benzene-pyrrole ring system with a carboxylic acid moiety.[1]
Parameter
Specification
Implication for Disposal
Chemical Class
Indole / Organic Acid
Segregate from oxidizers to prevent exothermic reactions.[1]
Aquatic Toxicity: Indoles can be toxic to aquatic life; zero-discharge policy applies.[1]
Part 3: Detailed Disposal Protocol
This protocol is designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) guidelines and standard laboratory safety practices.
Phase 1: Waste Segregation & Preparation
Scientific Rationale: Indoles are electron-rich heterocycles.[1] Mixing them with strong oxidizers (e.g., Nitric Acid, Peroxides) can lead to rapid oxidation or polymerization, generating heat and potentially causing container failure.[1] Mixing with strong bases (e.g., NaOH) generates heat and salts that may complicate downstream incineration.[1]
Action: Isolate this compound into the "Solid Organic Acids" or "Hazardous Organic Solids" waste stream.[1]
Phase 2: Packaging
Select Container: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.
Why: HDPE offers chemical resistance to organic acids; amber glass protects the indole ring from photo-degradation which can form tarry byproducts.[1]
Transfer:
Work inside a chemical fume hood to capture dust.[1]
Contact your institution's EHS (Environmental Health & Safety) or licensed waste vendor (e.g., Veolia, Clean Harbors) for pickup.[1]
Disposal Fate: The material will be routed for High-Temperature Incineration .[1] This ensures complete destruction of the indole framework into
, , and (scrubbed), preventing environmental bioaccumulation.[1]
Part 4: Visualization of Disposal Workflow
The following diagram outlines the decision logic for disposing of this specific compound, emphasizing the segregation points critical for safety.
Figure 1: Decision matrix for the safe segregation and packaging of Indole Carboxylic Acid waste.
Part 5: Emergency Response (Spill Procedures)
In the event of a spill outside the fume hood:
Evacuate & Ventilate: Clear the immediate area.[1] Indole derivatives can have potent odors and respiratory irritant properties.[1]
PPE Upgrade: Wear N95 respirator (if dust is visible), safety goggles, and double nitrile gloves.[1]
Containment:
Dry Spill: Do not sweep dry dust (generates aerosols).[1] Cover with a wet paper towel or use a HEPA-filtered vacuum if available.[1] Alternatively, gently cover with an inert absorbent (vermiculite) to dampen.[1]
Decontamination: Clean the surface with a mild soap solution followed by water.[1] Do not use bleach (hypochlorite) immediately, as it may react with the indole nitrogen to form chloramines.[1]
Disposal of Debris: All cleanup materials must be bagged, labeled as hazardous waste, and disposed of via the same incineration route.
References
World Health Organization (WHO). Laboratory Quality Stepwise Implementation Tool: Waste Segregation and Disposal.[1] Retrieved from [Link]
Goa University. Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Retrieved from [Link]
University of North Carolina (UNC) EHS. Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]
National Institutes of Health (NIH) PubChem. 3-Methyl-1H-indole-2-carboxylic acid (Analogous Safety Data).[1] Retrieved from [Link]